molecular formula C24H20N2O5S B4733344 ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate

ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate

Cat. No. B4733344
M. Wt: 448.5 g/mol
InChI Key: PEBDBQDNUJQDRQ-UHFFFAOYSA-N
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Description

“Ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate” is a chemical compound with the molecular formula C24H20N2O5S . It has a molecular weight of 448.491 .


Physical And Chemical Properties Analysis

While specific physical and chemical properties like melting point, boiling point, and density were mentioned in the resources , the exact values were not provided.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .

Antimicrobial Activity

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . These compounds were screened for their antimicrobial activity against various microorganisms .

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . The structural similarity between these derivatives and the compound suggests potential anticancer applications.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activity . This suggests that the compound may also have potential anti-inflammatory applications.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that the compound may also have potential antioxidant applications.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound may also have potential antidiabetic applications.

Antimalarial Activity

1,2,4-Triazolopyrimidines, which are structurally similar to the compound , have been found to possess antimalarial activity . This suggests potential antimalarial applications for the compound .

Use in PET Imaging Systems

The compound “2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate” may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .

properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-2-31-24(30)21-18(15-6-4-3-5-7-15)14-32-23(21)25-22(29)16-8-10-17(11-9-16)26-19(27)12-13-20(26)28/h3-11,14H,2,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBDBQDNUJQDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
Reactant of Route 6
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ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate

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